Cbz-(R)-2-aminoadipic acid
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Description
Cbz-®-2-aminoadipic acid is a compound where the amine group is protected as a carbamate group using the Cbz (carboxybenzyl) group . This protection is particularly important for peptide synthesis . The Cbz group, also known as benzyloxycarbonyl, was introduced by Leonidas Zervas .
Synthesis Analysis
The Cbz protecting group is typically applied using Cbz-Cl under Schotten-Baumann conditions (carbonate base) or with an organic base . The reaction involves the nucleophilic amine attacking the highly reactive chloroformate . The protection of amines is selective and even substrates with multiple hydroxyl groups such as glucosamine can be selectively N-protected .
Molecular Structure Analysis
The molecular structure of Cbz-®-2-aminoadipic acid involves a carbamate group, which is a result of the protection of the amine group . The carbamate group is formed by the reaction of the amine with the carbonyl carbon of the carbonate .
Chemical Reactions Analysis
The Cbz protecting group can be removed using acid (e.g., trifluoroacetic acid for Boc), catalytic hydrogenation (Pd-C, H2 for the Cbz group), or basic conditions (piperidine for FMOC) respectively . The deprotection involves protonation of the carbamate oxygen with a strong acid such as trifluoroacetic acid (TFA), resulting in loss of a t-butyl carbocation .
Mechanism of Action
The mechanism of action of Cbz-®-2-aminoadipic acid involves the protection and deprotection of the amine group. The protection involves the amine attacking the carbonyl carbon of the carbonate, forming a new tetrahedral intermediate . The deprotection involves protonation of the carbamate oxygen with a strong acid, resulting in loss of a t-butyl carbocation .
Safety and Hazards
Properties
CAS No. |
24325-15-3 |
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Molecular Formula |
C14H17NO6 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)hexanedioic acid |
InChI |
InChI=1S/C14H17NO6/c16-12(17)8-4-7-11(13(18)19)15-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,20)(H,16,17)(H,18,19)/t11-/m1/s1 |
InChI Key |
SFOMJKAHGVQMPU-LLVKDONJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)O)C(=O)O |
Origin of Product |
United States |
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